molecular formula C30H39N5O5S B11510601 N-(4-{[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B11510601
M. Wt: 581.7 g/mol
InChI Key: ORKIHRWQYUITAZ-UHFFFAOYSA-N
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Description

N-(4-{[4-(4-nitro-3-{[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves multiple steps, starting with the preparation of the tricyclo[3.3.1.1~3,7~]decane core. This core is then functionalized with various substituents through a series of reactions, including nitration, sulfonylation, and acylation. The reaction conditions typically involve the use of strong acids, bases, and organic solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl and acetamide groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-(4-{[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.3.1.1~3,7~]decane: A simpler tricyclic compound with similar structural features.

    1-Nitroadamantane: A nitro-substituted tricyclic compound with potential biological activity.

    2-Nitroadamantane: Another nitro-substituted tricyclic compound with distinct properties.

Uniqueness

N-(4-{[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to its combination of a tricyclic core with multiple functional groups, providing a versatile platform for various chemical and biological applications.

Properties

Molecular Formula

C30H39N5O5S

Molecular Weight

581.7 g/mol

IUPAC Name

N-[4-[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C30H39N5O5S/c1-20(30-17-22-13-23(18-30)15-24(14-22)19-30)31-28-16-26(5-8-29(28)35(37)38)33-9-11-34(12-10-33)41(39,40)27-6-3-25(4-7-27)32-21(2)36/h3-8,16,20,22-24,31H,9-15,17-19H2,1-2H3,(H,32,36)

InChI Key

ORKIHRWQYUITAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)S(=O)(=O)C6=CC=C(C=C6)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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